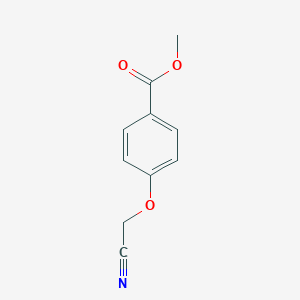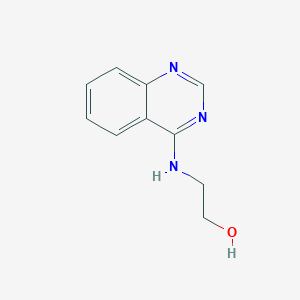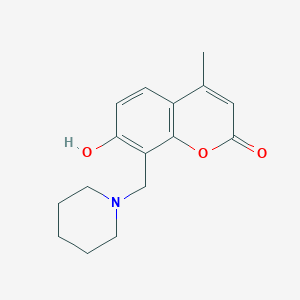
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one, also known as HPMC, is a synthetic compound that belongs to the class of chromone derivatives. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. HPMC has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, asthma, and depression.
作用機序
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one exerts its pharmacological effects by selectively inhibiting the PDE4 enzyme, which is involved in the regulation of intracellular cAMP levels. By inhibiting PDE4, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are involved in a wide range of cellular processes, including gene expression, cell proliferation, and survival.
生化学的および生理学的効果
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one inhibits the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has also been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of BDNF, a key neurotrophin that is involved in the regulation of mood and cognition.
実験室実験の利点と制限
One of the main advantages of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its high selectivity for the PDE4 enzyme. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other cellular processes. In addition, 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies.
One of the limitations of using 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in lab experiments is its synthetic nature. This means that large-scale production of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may be costly and time-consuming. In addition, the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans are still not fully understood, and further studies are needed to address these issues.
将来の方向性
There are several future directions for research on 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one. One area of interest is the development of novel 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in other diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in humans, and to explore its potential as a therapeutic agent.
合成法
The synthesis of 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one involves the condensation of 3-acetyl-4-hydroxycoumarin with piperidine-1-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of chemical reactions, including methylation and oxidation, to yield 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one in high purity and yield.
科学的研究の応用
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. Inflammation is a complex process that involves the activation of immune cells and the release of pro-inflammatory mediators. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential anti-inflammatory properties and could be used to treat inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Asthma is a chronic respiratory disease characterized by airway inflammation and hyperresponsiveness. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to inhibit the proliferation and activation of airway smooth muscle cells, which play a key role in the pathogenesis of asthma. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential therapeutic applications in the treatment of asthma.
Depression is a common mental disorder that affects millions of people worldwide. 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key neurotrophin that is involved in the regulation of mood and cognition. This suggests that 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one may have potential antidepressant properties and could be used to treat depression.
特性
CAS番号 |
10549-62-9 |
|---|---|
製品名 |
7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC名 |
7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C16H19NO3/c1-11-9-15(19)20-16-12(11)5-6-14(18)13(16)10-17-7-3-2-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3 |
InChIキー |
DIJMIZCQAHRDQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCCCC3)O |
その他のCAS番号 |
10549-62-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



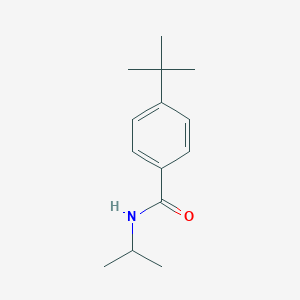
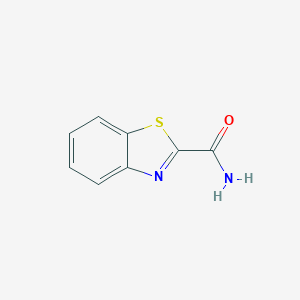
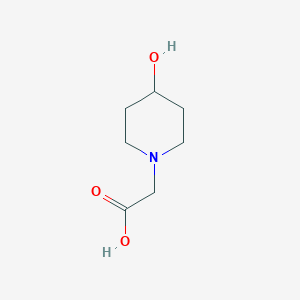
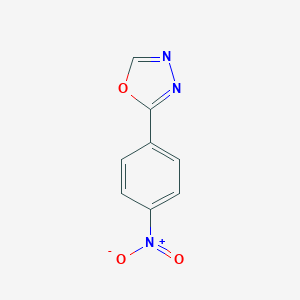
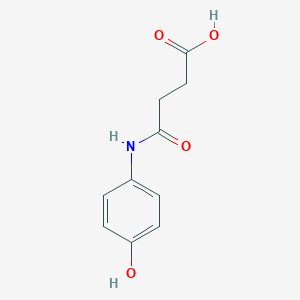
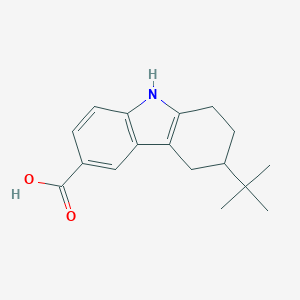
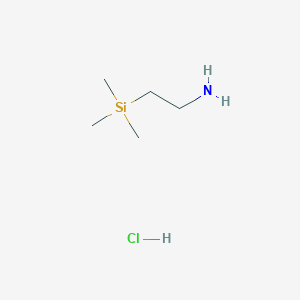
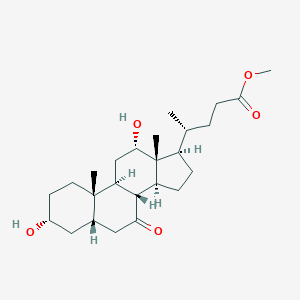
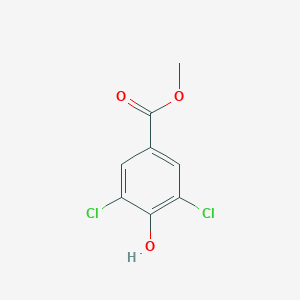
![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)
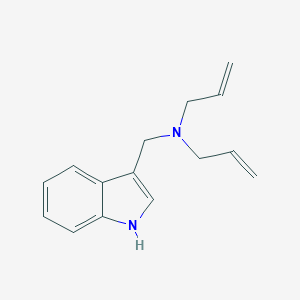
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
